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Introduction

Celecoxib, marketed under the brand name Celebrex, is a cornerstone non-steroidal anti-
inflammatory drug (NSAID) renowned for its selective inhibition of the cyclooxygenase-2 (COX-
2) enzyme.[1][2] This selectivity provides potent anti-inflammatory and analgesic effects with a
reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] The
chemical architecture of Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-
yllbenzenesulfonamide, features a central pyrazole ring which is critical for its therapeutic
activity.[3][4]

The synthesis of this pyrazole core is a key focus in the manufacturing of Celecoxib. A pivotal
precursor in this synthesis is the B-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-
dione.[5][6] This intermediate contains the necessary structural elements—the p-tolyl group
and the trifluoromethyl group—correctly positioned for the subsequent cyclization to form the
desired pyrazole.[5]
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This application note provides a comprehensive, step-by-step protocol for the synthesis of this
key Celecoxib intermediate. It is designed to be a self-validating system, incorporating detailed
procedural explanations, mechanistic insights, and characterization data to ensure both high
yield and high purity.

Synthesis Overview: A Two-Step Approach

The synthesis is efficiently conducted in two primary stages:

e Claisen Condensation: Formation of the 1,3-diketone intermediate via a Claisen
condensation reaction between 4'-methylacetophenone and an ester of trifluoroacetic acid.

[7]L8]

o Paal-Knorr Pyrazole Synthesis: Cyclization of the diketone intermediate with 4-
hydrazinobenzenesulfonamide hydrochloride to yield the final pyrazole structure of
Celecoxib.[9][10]

This guide will focus on the successful synthesis and purification of the crucial diketone
intermediate from Step 1.

~

tep 1: Claisen Condensation

(s

Strong Base (e.g., NaH)
G‘—Methylacetophenone] Aprotic Solvent (e.g., Toluene)

| :(4,4,4-trifluoro-l-(4-methy|phenyl)
| Strong Base (e.g., NaH) -butane-1,3-dione

. Aprotic Solvent (e.g., Toluene)
Ethyl Trifluoroacetate

J

\_

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of the diketone intermediate.

Key Reaction Principles and Mechanisms

Claisen Condensation: This reaction is fundamental for forming carbon-carbon bonds. The
synthesis of the diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione, is
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achieved through a Claisen condensation.[7][8][11]
The mechanism involves the following key steps:

o Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide
(NaOEt), deprotonates the a-carbon of 4'-methylacetophenone, forming a reactive enolate.

[7]

e Nucleophilic Acyl Substitution: The enolate then acts as a nucleophile, attacking the
electrophilic carbonyl carbon of ethyl trifluoroacetate.

o Elimination: The tetrahedral intermediate formed subsequently eliminates an ethoxide
leaving group, yielding the B-diketone product.

The choice of a strong base like sodium hydride is crucial for driving the reaction to completion,
as it irreversibly deprotonates the ketone.[11][12] The trifluoromethyl group on the ester
enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic
attack.

Materials and Reagents
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Molecular

Reagent/Materi ) Supplier
CAS Number Weight (g/mol  Grade

al ) Example

4'-

Methylacetophen  122-00-9 134.18 >98% Sigma-Aldrich

one

Ethyl . .

) 383-63-1 142.08 >99% Sigma-Aldrich

trifluoroacetate

Sodium Hydride

(60% dispersion 7646-69-7 24.00 Sigma-Aldrich

in mineral oil)

Toluene, . .
108-88-3 92.14 99.8% Sigma-Aldrich

Anhydrous

Hydrochloric Acid _ o
7647-01-0 36.46 Reagent Fisher Scientific

(15%)

Petroleum Ether 8032-32-4 N/A ACS Grade Fisher Scientific

Detailed Step-by-Step Protocol: Synthesis of 4,4,4-
trifluoro-1-(4-methylphenyl)-butane-1,3-dione

This protocol is adapted from established and patented industrial methods known for high
yields.[11][12]

1. Reaction Setup:

e Equip a 1000 mL four-necked, round-bottom flask with a mechanical stirrer, a thermometer, a
dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

e Under a gentle stream of nitrogen, add 400 mL of anhydrous toluene to the flask.

o Carefully add 25 g of sodium hydride (60% dispersion in mineral oil) to the toluene. Caution:
Sodium hydride is highly reactive and flammable. Handle with extreme care in an inert
atmosphere.
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2. Reagent Addition:
e Begin stirring the sodium hydride suspension.

« In the dropping funnel, prepare a mixture of 40 g of 4'-methylacetophenone and 50 g of ethyl
trifluoroacetate.

» While maintaining the reaction temperature between 20-25°C (use a water bath if
necessary), add the mixture from the dropping funnel dropwise to the stirred suspension
over a period of 1-2 hours.[12]

3. Reaction and Work-up:

» After the addition is complete, raise the temperature to 40-45°C and maintain for 5 hours to
ensure the reaction goes to completion.[12]

e Cool the reaction mixture to below 30°C.

o Slowly and carefully add 120 mL of 15% hydrochloric acid dropwise to quench the reaction
and neutralize the excess sodium hydride. Caution: Vigorous gas evolution (hydrogen) will
occur.

e Once the quenching is complete, transfer the mixture to a separatory funnel. Allow the layers
to separate and collect the organic (upper) layer.

4. |solation and Purification:

o Evaporate the toluene from the organic layer under reduced pressure using a rotary
evaporator.

 To the resulting residue, add 200 mL of petroleum ether and stir to induce crystallization.[12]

e Collect the solid product by vacuum filtration and wash with a small amount of cold
petroleum ether.

e Dry the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, under vacuum.

Expected Yield: 62.3 g (91% vyield).[12]
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Caption: Step-by-step experimental workflow for the intermediate synthesis.
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Characterization and Validation

To ensure the protocol is a self-validating system, the identity and purity of the synthesized
intermediate must be confirmed.

Technique Expected Results

Melting Point 38-40 °C

Peaks corresponding to the aromatic protons
1H NMR (approx. 7.0-8.0 ppm), the methyl group protons
(approx. 2.4 ppm), and the enol proton.

Characteristic peaks for C=0 stretching

FTIR (cm™1) (diketone), C-F stretching, and aromatic C-H
stretching.
Purity (HPLC) >98%

The spectral data should be compared with reference spectra to confirm the structure of 4,4,4-
trifluoro-1-(4-methylphenyl)-butane-1,3-dione.

Safety Precautions

e Sodium Hydride: A highly flammable and water-reactive solid. It must be handled under an
inert atmosphere (e.g., nitrogen or argon). All contact with water or protic solvents must be
avoided. Personal protective equipment (PPE), including flame-retardant lab coats, safety
glasses, and gloves, is mandatory.

 Trifluoroacetic Anhydride/Esters: These compounds are corrosive and can cause severe skin
burns and eye damage.[13][14][15] They are also harmful if inhaled.[13] All manipulations
should be performed in a well-ventilated chemical fume hood.[15] Wear appropriate PPE,
including gloves and chemical splash goggles.

« Toluene: A flammable liquid with potential neurological effects upon prolonged exposure. Use
in a well-ventilated area and avoid inhalation of vapors.

e Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
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Conclusion

This application note details a robust and high-yield synthesis for the key diketone intermediate
of Celecoxib. By providing a clear, step-by-step protocol grounded in established chemical
principles, researchers can reliably produce this crucial building block. The emphasis on
mechanistic understanding, procedural detail, and safety ensures that this guide is a valuable
resource for drug development professionals working on the synthesis of Celecoxib and related
pyrazole-based active pharmaceutical ingredients.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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